potassium;methoxymethanedithioate
Description
Potassium methoxymethanedithioate (hypothetical structure: K⁺[SCH₂OMe]⁻) is a sulfur-containing organometallic compound. These compounds share functional similarities, such as strong basicity and roles in organic synthesis. Notably, potassium methoxide () is widely used as a catalyst in pharmaceutical manufacturing, while sulfur analogs like potassium thiolates are employed in nucleophilic substitution reactions. This article will compare potassium methoxymethanedithioate with analogous compounds, leveraging data from structurally related species due to the scarcity of direct references to the target compound.
Properties
IUPAC Name |
potassium;methoxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4OS2.K/c1-3-2(4)5;/h1H3,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXCRJDFUVJRT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-methoxycoumarin typically involves the reaction of salicylaldehyde with methoxyacetic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the coumarin ring. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of 4-hydroxy-7-methoxycoumarin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-7-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydrocoumarins.
Substitution: It can undergo substitution reactions at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of substituted coumarins.
Scientific Research Applications
4-hydroxy-7-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the production of perfumes and flavorings due to its fragrant properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-7-methoxycoumarin involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis. This inhibition can lead to a decrease in melanin production, making it useful in skin-lightening products. Additionally, it can interact with DNA and proteins, leading to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Potassium Methoxide (CH₃OK)
Preparation: Synthesized by reacting potassium metal with methanol, requiring 2.3 g of potassium per 0.1 N solution . Concentration: Available commercially as 5%–30% solutions in methanol, with standardized 0.1 N solutions in toluene/methanol . Applications: Used as a base catalyst in esterifications and transesterifications. For example, in the synthesis of benzimidazole derivatives, potassium methoxide facilitates deprotonation and nucleophilic attacks .
Sodium Methoxide (CH₃ONa)
Preparation : Requires 2.3 g of sodium for a 0.1 N solution, mirroring potassium methoxide synthesis .
Reactivity : Less hygroscopic than potassium methoxide but similarly basic (pH ~13.5 in aqueous solutions). Sodium methoxide is preferred in fine chemical synthesis due to cost efficiency.
Lithium Methoxide (CH₃OLi)
Preparation : Uses 0.7 g of lithium for 0.1 N solutions .
Reactivity : Exhibits higher solubility in polar aprotic solvents like DMF, making it suitable for specialized reactions requiring mild conditions .
Potassium Hydroxide (KOH)
Basicity : Aqueous 0.1 M KOH solutions have a pH of 13.5, comparable to potassium methoxide solutions .
Applications : Unlike potassium methoxide, KOH is used as a pH regulator in pharmaceuticals and in saponification reactions .
Data Tables
Table 1: Preparation and Properties of Alkali Metal Methoxides
Table 2: Comparative Basicity and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
